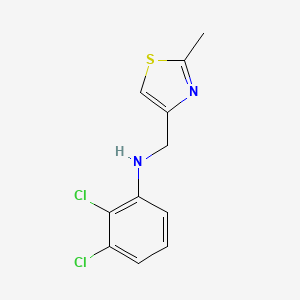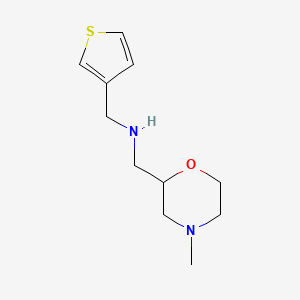
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both amine and diethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with diethyl groups, followed by the introduction of the aminoethyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are mixed with reagents under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The diethyl groups may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
Ethanolamine: A simpler compound with similar amine functionality.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Thiourea Derivatives: Known for their diverse biological applications.
Uniqueness
5-(2-Aminoethyl)-4,4-diethyl-4,5-dihydro-1,3,4 stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structural complexity allows for a wide range of interactions and applications that simpler compounds may not offer.
特性
分子式 |
C8H19N4S+ |
|---|---|
分子量 |
203.33 g/mol |
IUPAC名 |
2-(2-aminoethyl)-3,3-diethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C8H19N4S/c1-3-12(4-2)7(5-6-9)13-8(10)11-12/h7H,3-6,9H2,1-2H3,(H2,10,11)/q+1 |
InChIキー |
YXIIALGPJCEJQE-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1(C(SC(=N1)N)CCN)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)





![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)






![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)
